What are the physicochemical properties of Scentenal?
What are the physicochemical properties of Scentenal?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Scentenal®, a synthetic fragrance ingredient developed by Firmenich. The information is compiled from publicly available data sheets, safety reports, and chemical databases. This document is intended to serve as a comprehensive resource for researchers and professionals in fragrance science and related fields.
Chemical Identity and Description
Scentenal®, chemically known as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is a complex polycyclic methoxy-aldehyde.[1] It is a colorless to pale yellow liquid renowned for its powerful and diffusive green, watery, and ozonic-aldehydic aroma.[1][2] This ingredient is valued in perfumery for its ability to impart a fresh, marine-like quality to fragrances and is noted for its stability in various product bases.[1][2]
Physicochemical Properties
The known physicochemical properties of Scentenal® are summarized in the tables below. Data has been aggregated from multiple sources, and ranges are provided where variations exist.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |
| Molecular Weight | 194.27 g/mol | [1][2][3] |
| CAS Number | 86803-90-9 | [1][2][3] |
| EINECS Number | 429-860-9 | [2] |
| Density / Specific Gravity | 1.070 - 1.079 g/cm³ at 20°C / 25°C | [2][4][5][6] |
| Refractive Index | 1.496 - 1.500 at 20°C | [4][5][6] |
| Boiling Point | 246°C (474.8°F) | [2] |
| Melting Point | Data not available | [2][4] |
| Vapor Pressure | 0.004 mmHg @ 25°C (estimated) | [4] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 219.8 mg/L at 25°C (estimated) | [5][7] |
| Solubility in Alcohol | Soluble | [5] |
| Log P (octanol/water) | 1.894 (estimated) | [4][5] |
Table 3: Safety and Stability
| Property | Value | Source(s) |
| Flash Point | >100°C (>212°F) (closed cup) | [2][4][5] |
| Purity | 96.0 - 100.0% | [4][6] |
| Stability | Stable in perfumes and diverse functional bases, particularly under alkaline and oxidative conditions. | [1][2] |
| LD50 Oral (Rat) | >2000 mg/kg | [4] |
| LD50 Dermal (Rabbit) | >2000 mg/kg | [4] |
Experimental Methodologies
While specific, in-house experimental protocols for Scentenal® are proprietary to the manufacturer, this section outlines the general, standardized methodologies that are typically employed for determining the key physicochemical properties of liquid fragrance ingredients. These methods are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a cornerstone technique for the analysis of volatile compounds like fragrance ingredients. It is used to determine the purity of the substance and to identify its components.
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Principle: The sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
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General Protocol:
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Sample Preparation: A dilute solution of Scentenal® in a suitable solvent (e.g., ethanol, iso-octane) is prepared.
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Injection: A small volume (typically 1-2 µL) of the diluted sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
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Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar BR-5ms column). The oven temperature is programmed to increase over time to elute compounds with different boiling points.
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Detection and Identification: As components elute from the column, they are fragmented and analyzed by the mass spectrometer. The resulting mass spectra are compared against a reference library (e.g., NIST) for identification. The purity is determined by the relative area of the main peak in the chromatogram.
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Density and Specific Gravity
The density of a liquid is its mass per unit volume. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).
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Principle: Common methods include the use of a hydrometer, a pycnometer (specific gravity bottle), or an oscillating U-tube density meter. The gravimetric buoyancy technique, based on Archimedes' principle, is also widely used.
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General Protocol (using an oscillating U-tube meter):
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Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.
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Sample Introduction: A small sample of Scentenal® is introduced into the oscillating U-tube.
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Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the sample. The temperature is precisely controlled during the measurement.
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Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance and is temperature-dependent.
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Principle: An Abbe refractometer is commonly used. A thin film of the liquid sample is placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the critical angle of total internal reflection is measured.
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General Protocol:
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Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
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Sample Application: A few drops of Scentenal® are placed on the surface of the measuring prism.
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Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature is maintained at a constant value (e.g., 20°C) by a circulating water bath.
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Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.
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Principle: A sample of the liquid is heated in a container (either open or closed), and an ignition source is periodically passed over the surface of the liquid. The temperature at which a brief flash is observed is the flash point. The closed-cup method is generally used for volatile liquids and yields lower values than the open-cup method.
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General Protocol (Closed-Cup Method, e.g., Pensky-Martens):
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Sample Preparation: The sample cup of the apparatus is filled with Scentenal® to a specified level.
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Heating: The sample is heated at a slow, constant rate while being stirred.
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Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is dipped into the vapor space above the liquid.
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Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.
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Water Solubility
This determines the extent to which a substance dissolves in water.
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Principle: A known amount of the substance is mixed with a known amount of water, and the mixture is agitated until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.
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General Protocol:
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An excess amount of Scentenal® is added to a known volume of water in a sealed container.
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The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The mixture is then centrifuged or filtered to separate the undissolved Scentenal®.
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The concentration of Scentenal® in the aqueous phase is quantified using a suitable analytical technique, such as GC-MS or HPLC.
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Partition Coefficient (Log P)
The octanol-water partition coefficient (P) is a measure of a chemical's lipophilicity (oil-loving) versus hydrophilicity (water-loving). It is expressed as the logarithm (log P).
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Principle: The "shake-flask" method is the traditional approach. A solute is dissolved in a mixture of n-octanol and water, and the concentration of the solute in each phase is measured after equilibrium is reached. HPLC-based methods are also common and faster.
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General Protocol (Shake-Flask Method):
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n-Octanol and water are mutually saturated before the experiment.
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A known amount of Scentenal® is added to a flask containing a known ratio of saturated n-octanol and water.
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The flask is shaken until partitioning equilibrium is achieved.
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The two phases are separated, and the concentration of Scentenal® in each phase is determined.
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Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
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Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a liquid fragrance ingredient like Scentenal®.
Caption: General workflow for physicochemical characterization.
Fragrance Safety Assessment Logic
As Scentenal® is used in consumer products, its safety is paramount. While detailed signaling pathway information is not publicly available, the following diagram illustrates the logical flow of a typical safety assessment for a fragrance ingredient.
Caption: Logical flow for fragrance ingredient safety assessment.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. oecd.org [oecd.org]
- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 5. acdlabs.com [acdlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
